Scandium(III) Carbonate Hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

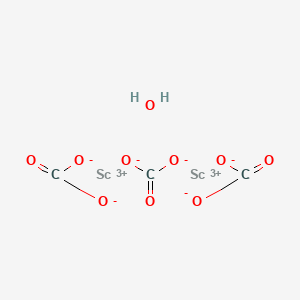

Scandium(III) Carbonate Hydrate is a compound consisting of scandium, carbon, oxygen, and hydrogen. It is a water-insoluble scandium source that can be converted to other scandium compounds, such as scandium oxide, by heating (calcination). This compound is often used in various scientific and industrial applications due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Scandium(III) Carbonate Hydrate can be synthesized by reacting scandium salts, such as scandium nitrate or scandium chloride, with a carbonate source like sodium carbonate or ammonium carbonate in an aqueous solution. The reaction typically occurs at room temperature, and the product is then filtered, washed, and dried to obtain the hydrated form of scandium carbonate.

Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The process involves the controlled precipitation of scandium carbonate from a solution containing scandium ions and a carbonate source. The precipitate is then collected, washed, and dried to achieve the desired purity and hydration level.

Types of Reactions:

Decomposition: When heated, this compound decomposes to form scandium oxide and carbon dioxide.

Acid-Base Reactions: It reacts with dilute acids to release carbon dioxide and form the corresponding scandium salt.

Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis to form hydroxo complexes.

Common Reagents and Conditions:

Acids: Dilute hydrochloric acid, sulfuric acid, or nitric acid are commonly used to react with this compound.

Heat: Heating is used to decompose the compound into scandium oxide.

Major Products Formed:

Scandium Oxide: Formed by the decomposition of this compound upon heating.

Scandium Salts: Formed by reacting this compound with acids.

Aplicaciones Científicas De Investigación

Materials Science Applications

Optical Coatings

Scandium(III) Carbonate Hydrate is utilized in the production of optical coatings, where it contributes to the enhancement of optical properties in various devices. The compound can be converted into scandium oxide through calcination, which is essential for creating high-performance optical materials used in lasers and other photonic applications .

Ceramics Production

This compound serves as a precursor for producing electronic ceramics. Its ability to provide scandium ions enhances the electrical and thermal properties of ceramic materials, making them suitable for advanced electronic applications .

Polishing Powders

In the polishing industry, this compound is employed in polishing powders that are used for fine-tuning surfaces of optical components and electronic devices. Its chemical stability and particle size distribution make it an effective agent for achieving high-quality finishes .

Biochemical Applications

Enzyme Interaction

Scandium ions from this compound can interact with various enzymes, influencing their catalytic activity. Research indicates that scandium can bind to active sites on enzymes, potentially enhancing or inhibiting their functions, which is crucial for biochemical pathways .

Cellular Effects

The compound has been shown to affect cellular processes by modulating cell signaling pathways and gene expression. For instance, scandium ions can influence metabolic fluxes within cells, impacting overall cellular function and viability. This makes it a subject of interest in studies related to cell biology and pharmacology.

Environmental Chemistry Applications

Scandium Recovery

Recent studies have focused on the recovery of scandium from bauxite residue using this compound as a part of leaching processes. By optimizing conditions such as pH and carbonation methods, researchers have been able to enhance scandium extraction efficiency from waste materials, contributing to sustainable resource recovery practices .

Catalysis

In environmental applications, this compound has been explored as a catalyst in various chemical reactions. Its unique properties allow it to facilitate reactions that are critical in waste treatment processes and pollution control measures .

Case Study 1: Optical Coating Development

A study demonstrated the effectiveness of this compound in enhancing the durability and performance of optical coatings used in high-precision instruments. The conversion to scandium oxide resulted in coatings that exhibited superior scratch resistance and optical clarity compared to traditional materials.

Case Study 2: Biochemical Interaction Analysis

Research investigating the interaction between this compound and specific enzymes revealed that scandium ions could modulate enzymatic activities significantly. This study highlighted the potential for using this compound in drug design and therapeutic applications where enzyme regulation is crucial.

Mecanismo De Acción

The mechanism of action of scandium(III) carbonate hydrate involves its ability to release scandium ions in solution. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, scandium ions can facilitate chemical reactions by stabilizing transition states and intermediates.

Comparación Con Compuestos Similares

Yttrium(III) Carbonate Hydrate: Similar in structure and properties but contains yttrium instead of scandium.

Lanthanum(III) Carbonate Hydrate: Another similar compound with lanthanum as the central metal ion.

Aluminum(III) Carbonate Hydrate: Contains aluminum and has different chemical properties due to the nature of aluminum.

Uniqueness: Scandium(III) Carbonate Hydrate is unique due to the specific properties of scandium, such as its ability to form stable complexes and its relatively low toxicity compared to other rare earth elements. This makes it particularly valuable in applications where these properties are advantageous.

Actividad Biológica

Scandium(III) Carbonate Hydrate (Sc₂(CO₃)₃·xH₂O) is a rare earth compound that has garnered attention in biochemical research due to its unique properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential applications in therapeutic contexts.

- Molecular Formula: Sc₂(CO₃)₃·xH₂O

- Molecular Weight: 287.95 g/mol

- Purity: Typically ≥ 95% .

- Physical Form: Crystalline solid, white powder .

This compound primarily acts through the formation of hydrated scandium ions and dimeric hydrolysis complexes in aqueous environments. The compound's interaction with water molecules leads to changes in hydration dynamics, influencing various biochemical pathways.

Key Mechanisms:

- Binding to Biomolecules: Scandium ions can bind to active sites on enzymes and proteins, potentially altering their activity. This binding may either inhibit or enhance enzymatic functions depending on the specific context .

- Cofactor Role: Scandium ions may act as cofactors in enzymatic reactions, influencing reaction rates and outcomes .

- Interaction with Nucleic Acids: The compound can interact with nucleic acids, leading to changes in gene expression and cellular function .

Cellular Effects

The biological effects of this compound extend to various cellular processes:

1. Cell Signaling:

-

Modulates the activity of signaling proteins, affecting downstream signaling pathways.

- Alters gene expression patterns and metabolic flux within cells .

2. Membrane Stability:

- Influences the stability and function of cellular membranes, impacting overall cell viability .

3. Cytotoxicity:

- Studies indicate variable cytotoxic effects depending on concentration and exposure duration. For instance, certain concentrations have shown antiproliferative properties against cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by environmental factors such as pH levels in solution. The formation of hydrated species in different pH environments can affect how the compound interacts with biological systems .

Temporal Dynamics

The stability and degradation of this compound over time are crucial for understanding its long-term biological effects. Hydrolysis can lead to the formation of different scandium species that may exhibit altered biological activities compared to the original compound .

Propiedades

IUPAC Name |

scandium(3+);tricarbonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDSVBJUAOGPNM-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Sc2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17926-77-1 |

Source

|

| Record name | 17926-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.